Acetochlor
Overview
Description
Acetochlor Description
Acetochlor is a pre-emergent herbicide widely used for controlling broadleaf weeds in agricultural settings. It is a member of the chloroacetanilide family of herbicides and is known for its application on crops like corn. Due to its extensive use, acetochlor has become a common environmental contaminant, particularly in water bodies adjacent to agricultural lands. The presence of acetochlor in the environment raises concerns about its potential toxicological effects on non-target organisms, including aquatic life and humans .
Synthesis Analysis
The synthesis of acetochlor involves the intermediate 2-chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, which is a crucial step in the production of the herbicide. The crystal structure of this intermediate exhibits weak intermolecular C-H⋯O hydrogen bonds, which contribute to the formation of zigzag chains along the b-axis in its crystalline form . This intermediate is essential for the final acetochlor product used in agricultural practices.
Molecular Structure Analysis
The molecular structure of acetochlor is characterized by the presence of chloroacetanilide, which is a functional group consisting of a chlorine atom and an acetanilide moiety. This structure is responsible for the herbicidal activity of acetochlor. The crystallographic analysis of its intermediate shows the spatial arrangement of atoms and the presence of hydrogen bonding, which may influence the physical and chemical properties of the compound .
Chemical Reactions Analysis
Acetochlor undergoes various chemical reactions in the environment, including photodegradation. When exposed to sunlight or ultraviolet (UV) light, acetochlor degrades at different rates depending on the medium, with half-lives ranging from minutes in UV light to several days in natural waters. The degradation process involves dechlorination, hydroxylation, and cyclization, leading to the formation of multiple photoproducts. These photoproducts have been identified using gas chromatography/mass spectrometry (GC/MS), and their structures have been presumed based on mass spectrum interpretation and literature data . Additionally, microbial communities in soil and sludge have been found to degrade acetochlor through pathways involving dechlorination, hydroxylation, deethoxymethylation, cyclization, carboxylation, and decarboxylation .
Physical and Chemical Properties Analysis
The environmental fate of acetochlor is strongly influenced by its adsorption properties. Studies have shown that acetochlor adsorbs to different types of soils, with the adsorption process being affected by the soil's organic matter content and pH. The adsorption coefficients indicate that acetochlor is relatively mobile in the soil, posing a potential risk to aquatic environments. The organic matter in soil plays a significant role in the transport of acetochlor, with humic substances influencing its movement . The physical properties, such as solubility and volatility, are not directly discussed in the provided papers, but these properties are typically influenced by the molecular structure and environmental conditions.
Case Studies and Environmental Impact
Several studies have investigated the toxicological effects of acetochlor on aquatic organisms. In bighead carp, acetochlor exposure led to oxidative stress, reduced tissue proteins, genotoxicity, and morphological changes in erythrocytes . In zebrafish, acetochlor exposure affected ovarian development by producing estrogenic effects and inducing oxidative stress, which disrupted the development of the ovary . In rare minnows, acetochlor altered the expression of thyroid hormone-related genes, potentially affecting larval development and adult brain function . In human liver carcinoma cells (HepG2), acetochlor induced cytotoxicity through mechanisms involving reactive oxygen species (ROS) generation, mitochondrial dysfunction, and cell cycle disruption . Additionally, acetochlor impacted ammonia-oxidizing bacteria in soil, affecting the diversity and community structure of these important microorganisms . In human alveolar A549 cells, acetochlor-mediated toxicity involved the extracellular signal-regulated kinase (ERK) pathway, leading to apoptosis .
Scientific Research Applications
Oxidative Stress and Genotoxicity in Aquatic Life
Acetochlor, a herbicide used in agriculture, has been found to induce oxidative stress and genotoxicity in aquatic life. In a study on bighead carp, acetochlor at various concentrations caused significant DNA damage in liver, kidney, brain, and gill cells, along with increased oxidative biomarkers and reduced cellular proteins in these organs (Mahmood et al., 2022).
Biodegradation by Earthworms
Research shows that earthworms can enhance the biodegradation of acetochlor in soil. The presence of earthworms in soil led to quicker degradation of acetochlor, likely due to neutralized pH, higher enzyme activities, and enhanced soil microbial community diversity and richness (Hao et al., 2018).
Impact on Human Liver Cells
In vitro studies on human liver carcinoma cells (HepG2) revealed that acetochlor suppresses cell proliferation and induces reactive oxygen species (ROS) generation, leading to oxidative stress and disruption of cell cycle regulation (Huang et al., 2019).
Estrogenic Effects on Fish Ovarian Development
Acetochlor exposure in zebrafish demonstrated estrogenic effects, inducing synthesis of estradiol and ovarian vitellogenin, which affected ovarian development. Long-term exposure to higher doses led to reduced ovarian resistance to oxidative stress (Zhang et al., 2020).
Influence on Thyroid Hormone Genes in Fish
Exposure to acetochlor in rare minnows resulted in tissue-specific alterations in the expression of thyroid hormone-related genes, indicating potential impacts on larval development and adult brain function (Li et al., 2009).
Effects on Soil Microbial Populations
Acetochlor application in maize fields has shown to influence soil microbial biomass and community structure in both rhizosphere and bulk soil, with notable impacts on bacterial and fungal growth (Bai et al., 2012).
Impact on Soil Animal Communities
Research indicates that acetochlor affects the community structure of soil animals in farmland soil, leading to decreased species diversity and population changes in dominant soil animal groups (Tao, 2009).
Influence on Ammonia-Oxidizing Bacteria in Soil
Acetochlor has been observed to stimulate ammonia-oxidizing bacteria in soil initially, followed by a negative effect on their diversity over time. This demonstrates its impact on soil microbial communities (Li et al., 2008).
Cancer Incidence Among Pesticide Applicators
A study in the Agricultural Health Study found associations between acetochlor use and increased risks of lung cancer, colorectal cancer, melanoma, and pancreatic cancer among pesticide applicators (Lerro et al., 2015).
Assessment in Western Africa's Sahel Region
Geospatial methods were used to assess acetochlor use in relation to vulnerable soils in Western Africa's Sahel region. This study provided insights into potential risks of acetochlor contamination in groundwater or surface resources based on agricultural practices (Hoogeweg et al., 2020).
Safety And Hazards
Future Directions
Research suggests that the effects of Acetochlor on the microbial nitrogen cycle in riparian soils could affect the health of aquatic ecosystems . Future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water .
properties
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNQPKFIQCLBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023848 | |
Record name | Acetochlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline] | |
Record name | Acetochlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3414 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>93 °C (tag closed cup) | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C | |
Record name | Acetochlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3414 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acetochlor | |
Color/Form |
Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet | |
CAS RN |
34256-82-1 | |
Record name | Acetochlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34256-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetochlor [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034256821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetochlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOCHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L08WMO94K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
10.6 °C | |
Record name | ACETOCHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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